molecular formula C10H19N3O B1489819 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one CAS No. 1339824-38-2

2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B1489819
CAS No.: 1339824-38-2
M. Wt: 197.28 g/mol
InChI Key: OSSSIXQOOAHGSW-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 1339824-38-2) is a chemical compound with the molecular formula C₁₀H₁₉N₃O and a molecular weight of 197.28 g/mol . This molecule features a ketone group linking two nitrogen-containing heterocycles: a piperidine ring and a 3-aminoazetidine ring. The piperidine moiety is a fundamental scaffold in medicinal chemistry and is present in a wide array of pharmaceuticals, underscoring its importance as a building block in drug discovery . The presence of the 3-aminoazetidine group is also significant, as this structural motif is found in compounds investigated as potent and selective inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA), a target for anti-inflammatory and analgesic agents . As such, this compound serves as a versatile chemical intermediate or building block for researchers synthesizing novel molecules for various biological evaluations. It is recommended for use by qualified laboratory professionals. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-9-6-12(7-9)8-10(14)13-4-2-1-3-5-13/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSSIXQOOAHGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure Derivatives

Several analogs share the 1-(3-aminoazetidin-1-yl)ethanone backbone but differ in substituents on the ketone or azetidine moieties (Table 1):

Compound Name Substituent(s) CAS Number Key Features
2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Piperidine Not provided Combines azetidine with piperidine; potential for dual-target interactions
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one Trifluoromethyl group 1478086-61-1 Enhanced electronegativity; may improve metabolic stability
1-(3-Aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one Indol-3-yl group 2098101-07-4 Aromatic substituent; possible π-π stacking in receptor binding
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one 2,4-Difluorophenyl group 2097978-21-5 Fluorine atoms enhance lipophilicity and bioavailability

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl): Improve resistance to oxidative metabolism but may reduce solubility.
  • Aromatic Substituents (e.g., indol-3-yl): Likely enhance target binding via hydrophobic interactions.

Piperidine/Azetidine Hybrids

Replacement of azetidine with piperidine or modification of the piperidine ring alters steric and electronic profiles (Table 2):

Compound Name Structural Variation CAS Number Synthesis Notes
1-(3-Aminopiperidin-1-yl)ethan-1-one hydrochloride Piperidine instead of azetidine 1018680-22-2 Synthesized via acetylation of 3-aminopiperidine; forms stable hydrochloride salts
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one Methylated piperidine + pyrazole 1543719-76-1 Branched alkyl groups may enhance blood-brain barrier penetration

Key Observations :

  • Piperidine vs.
  • Methylation : Methyl groups on piperidine (e.g., 3-methyl) can modulate steric hindrance and solubility .

Heterocycle-Functionalized Derivatives

Compounds with additional heterocycles exhibit diverse pharmacological profiles (Table 3):

Compound Name Heterocycle Added Biological Activity Reference
(R)-2-((4-Benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6n) Pyridinyl thiazole Anthelmintic (88% yield)
2-(10H-Phenothiazin-10-yl)-1-(piperidin-1-yl)ethan-1-one (Compound 6) Phenothiazine Anticancer (TLK1B inhibition)

Key Observations :

  • Phenothiazine: Linked to kinase inhibition, suggesting utility in cancer therapy .

Preparation Methods

Organometallic-Assisted Cyclization

Recent advances in organometallic chemistry enable the synthesis of substituted piperidines and azetidines via radical cyclization and palladium-catalyzed allylic amination, which can be adapted to synthesize the target compound or its intermediates.

Protection-Deprotection Strategies

Use of protecting groups such as Boc or Cbz on the amino functionalities during intermediate steps prevents side reactions and facilitates selective functionalization. After coupling, deprotection under acidic or hydrogenolytic conditions yields the free amine.

Research Findings and Analysis

  • The use of triethylamine as a base in acetonitrile solvent provides optimal conditions for coupling reactions involving piperidine and azetidine intermediates.
  • Purification by column chromatography using chloroform/methanol mixtures (e.g., 9.5:0.5 vol) or recrystallization ensures high purity of the final compound.
  • Yields reported in literature and patents range from 70% to over 90%, depending on the precise conditions and purity of starting materials.
  • The strain in the azetidine ring necessitates mild reaction conditions to avoid ring opening or decomposition.

Summary Table of Key Preparation Methods

Method Type Key Steps Reagents Conditions Yield (%) Notes
Acylation + Nucleophilic substitution Acylation of azetidine amino group; substitution with piperidine Chloroacetyl chloride, triethylamine, piperidine, K2CO3 0–25 °C for acylation; reflux or 50–70 °C for substitution 70–90 Most common, straightforward
Organometallic cyclization Radical or Pd-catalyzed cyclization to form piperidine/azetidine rings Tri-n-butyltin hydride, AIBN, Pd catalysts Various, typically mild heating Variable Advanced, requires specialized reagents
Protection-deprotection Boc or Cbz protection of amino groups; acylation; deprotection Boc2O, CbzCl, acid or hydrogenolysis for deprotection Ambient to mild heating 70–85 Improves selectivity and yield

Q & A

Q. What are the optimal synthetic routes for 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with functionalized piperidine and azetidine precursors. Key steps include:
  • Alkylation : Use of alkylating agents (e.g., thionyl chloride) to activate intermediates for nucleophilic substitution with azetidine derivatives .
  • Coupling Reactions : Solvents like dimethylformamide (DMF) or dioxane under reflux (80–120°C) are critical for facilitating amide bond formation between the azetidine and piperidine moieties .
  • Optimization : Yield improvements (up to 65%) are achieved by controlling stoichiometry (1:1.2 molar ratio of piperidine to azetidine precursors) and using catalysts like palladium on carbon for deprotection steps .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate the presence of azetidine (δ 3.2–3.8 ppm for CH₂-N) and piperidine (δ 1.5–2.1 ppm for CH₂) protons, with integration ratios confirming stoichiometry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient, 0.1% TFA) resolve impurities; purity ≥95% is required for biological assays .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z corresponding to the formula C₁₀H₁₈N₄O (calculated: 226.15 g/mol) .

Q. What biological targets are most relevant for initial pharmacological screening of this compound?

  • Methodological Answer :
  • Neurotransmitter Receptors : Piperidine-azetidine hybrids often target dopamine D₂ or serotonin 5-HT₃ receptors due to structural mimicry of endogenous ligands. Radioligand binding assays (³H-spiperone for D₂) quantify affinity .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) activity via Ellman’s assay or fluorometric methods, respectively. IC₅₀ values <10 µM indicate therapeutic potential .

Advanced Research Questions

Q. How do structural modifications at the azetidine or piperidine rings affect receptor binding selectivity and potency?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Azetidine Modifications : Introducing methyl groups at C3 of the azetidine ring increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Piperidine Substitutions : Replacing piperidine with pyrrolidine decreases D₂ receptor affinity (Ki from 12 nM to 48 nM) due to reduced ring flexibility .
  • Key SAR Findings :
ModificationTarget ReceptorBinding Affinity (Ki)Selectivity Ratio (vs. Off-Target)
C3-Azetidine MethylD₂8.2 nM15:1 (vs. 5-HT₃)
Piperidine → Pyrrolidine5-HT₃48 nM3:1 (vs. D₂)
Data derived from analogs in .

Q. What strategies resolve contradictions in reported biological activity data across independent studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from ≥3 studies using random-effects models to account for variability in assay conditions (e.g., cell lines, ligand concentrations) .
  • Experimental Replication : Standardize protocols (e.g., uniform cell culture media, ligand batches) to isolate compound-specific effects from methodological artifacts .
  • Data Normalization : Express activity as fold-change relative to positive controls (e.g., haloperidol for D₂ receptor studies) to mitigate inter-lab variability .

Q. What computational approaches predict the metabolic stability and toxicity profiles of this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 simulate hepatic clearance (CYP3A4/2D6 metabolism) and Ames test mutagenicity. Key parameters:
  • Metabolic Stability : Half-life >4 hours (human liver microsomes) correlates with in silico predictions of low CYP affinity .
  • hERG Inhibition : Molecular docking (Glide SP) identifies π-π stacking interactions with hERG potassium channels; scores >−9 kcal/mol indicate cardiac risk .
  • MD Simulations : All-atom simulations (GROMACS) over 100 ns assess conformational stability of the piperidine-azetidine scaffold in aqueous and lipid bilayer environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
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2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

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